![molecular formula C17H13N3O4S2 B2547366 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-65-9](/img/structure/B2547366.png)
5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
The compound “5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a furo ring . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been used in the development of novel benzothiazole–piperazine hybrids, which have been evaluated as multifunctional ligands against Alzheimer’s disease (AD) . These hybrid molecules have shown modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation . One of the compounds, referred to as compound 12, emerged as the most potent hybrid molecule exhibiting balanced functions with effective, uncompetitive, and selective inhibition against AChE .
Neuroprotection
The compound has demonstrated neuroprotective properties . It has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Cognition Enhancement
The compound has been found to significantly improve cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .
Anti-β-Amyloid Aggregation
The compound has shown good copper chelation, Aβ 1-42 aggregation inhibition (53.30%), and disaggregation activities . This suggests its potential use in the treatment of diseases characterized by β-amyloid aggregation, such as Alzheimer’s disease .
Antimicrobial Activity
Thiazole derivatives, which include this compound, have been found to have diverse biological activities, including antimicrobial activity .
Anti-inflammatory and Analgesic Activity
Thiazole derivatives have also been found to have anti-inflammatory and analgesic activities .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules .
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c1-9-3-6-13-12(18-9)8-14(24-13)16(21)20-17-19-11-5-4-10(26(2,22)23)7-15(11)25-17/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFQVXHYLKEKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide |
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